![molecular formula C21H22ClN5O5S2 B2584750 4-((4-(2-(6-氯苯并[d]噻唑-2-基)肼基羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯 CAS No. 851980-27-3](/img/structure/B2584750.png)

4-((4-(2-(6-氯苯并[d]噻唑-2-基)肼基羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

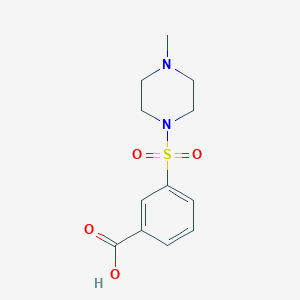

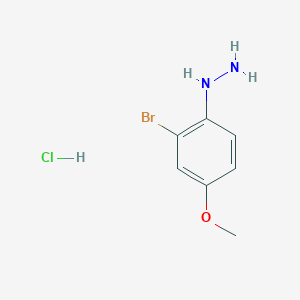

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compound’s NMR data indicates the presence of aromatic hydrogens, a thiazole ring, and an amide group .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The compound’s IR data indicates the presence of C–H, C=C, C=O, C–Br, C–S–C, C–N, N–H, N–O, and C–Cl bonds . This suggests that it may undergo reactions typical of these functional groups.科学研究应用

抗炎和镇痛活性

与4-((4-(2-(6-氯苯并[d]噻唑-2-基)肼基羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯相关的化合物已显示出显著的抗炎和镇痛活性 . 它们已被评估用于抗炎,镇痛,致溃疡性和脂质过氧化活性 .

COX-2 抑制活性

一些化合物已显示出良好的 COX-2 抑制活性 . 这表明它们可能用于治疗 COX-2 活性是因素的疾病,例如某些类型的疼痛和炎症 .

抗溃疡活性

与标准相比,这些化合物对胃肠道粘膜显示出较低的致溃疡性和刺激作用 . 这表明它们可能用于治疗或预防溃疡 .

退热作用

这些化合物具有退热作用,这意味着它们可以降低发烧 . 这可能使它们在治疗伴有发烧的疾病中发挥作用 .

群体感应抑制剂

带有苯并[d]噻唑部分的化合物已被评估为潜在的群体感应抑制剂 . 群体感应是与种群密度相关的刺激和反应系统,许多细菌利用它来根据其局部种群的密度协调基因表达 .

抗肿瘤活性

已知噻唑具有抗肿瘤活性 . 因此,4-((4-(2-(6-氯苯并[d]噻唑-2-基)肼基羰基)苯基)磺酰基)哌嗪-1-羧酸乙酯可能在癌症治疗中具有潜在的应用 .

作用机制

Target of Action

The primary targets of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant effects in conditions where inflammation is a key factor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity can also influence the compound’s action and efficacy .

未来方向

Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research could explore the potential of this specific compound in various therapeutic applications, taking into account its chemical structure and the known biological activities of thiazole derivatives.

属性

IUPAC Name |

ethyl 4-[4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONOMOUJUIQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)

![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)

![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)